(5-Methoxy-1H-indazol-3-yl)-acetic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl 2-(5-methoxy-2H-indazol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-14(2,3)19-13(17)8-12-10-7-9(18-4)5-6-11(10)15-16-12/h5-7H,8H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLKIEIMHLCMBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=C2C=C(C=CC2=NN1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Indazole Core
- Starting Materials: Aryl hydrazines and ketoacid esters are commonly used to construct the indazole skeleton via cyclization reactions.
- Reaction Conditions: Cyclization is typically conducted in acetic acid or refluxing methanol with sulfuric acid as a catalyst. Microwave-assisted synthesis at elevated temperatures (e.g., 120 °C) can reduce reaction times from hours to minutes.
Introduction of the Acetic Acid Side Chain
- The acetic acid moiety is introduced at the 3-position through electrophilic substitution or via alkylation reactions on the indazole ring.
- Using ketoacid esters facilitates the formation of the side chain during cyclization.
Esterification to tert-Butyl Ester
- The carboxylic acid group is converted to the tert-butyl ester using standard esterification techniques.
- Common reagents include tert-butanol in the presence of acid catalysts or tert-butyl chloroformate with a base.
- Protection and deprotection strategies may be employed to ensure selective ester formation.
Representative Synthetic Protocols
Optimization and Scale-Up Considerations
- Reaction Medium: Solvents like dichloromethane, tetrahydrofuran, and acetic acid are commonly used depending on the step.
- Catalysts and Bases: Triethylamine, DMAP, and sulfuric acid are employed to facilitate esterification and cyclization.
- Purification: Silica gel chromatography with hexane/ethyl acetate gradients is standard for isolating pure products.
- Scale-Up: Microwave-assisted synthesis and optimized reagent ratios improve yields and reduce reaction times for larger batches.
Characterization Techniques
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the chemical structure and purity.
- Mass Spectrometry (MS): Confirms molecular weight and molecular ion peaks.
- Infrared Spectroscopy (IR): Identifies functional groups such as ester carbonyls and methoxy groups.
- Chromatography: HPLC and TLC monitor reaction progress and purity.
Comparative Analysis with Similar Compounds
| Compound | Core Structure | Ester Group | Key Synthetic Differences | Typical Yield (%) |
|---|---|---|---|---|
| This compound | Indazole | tert-Butyl ester | Multi-step cyclization + esterification | 75-90 |
| Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate | Indole | Methyl ester | Esterification with methanol and acid catalyst | >85 |
| 5-Methoxy-2-methyl-1H-indole-3-acetic acid methyl ester | Indole | Methyl ester | BOP-Cl and triethylamine mediated esterification | 83-100 |
The indazole derivative requires more careful control of cyclization and esterification steps compared to simpler indole methyl esters.
Summary of Research Findings
- The preparation of this compound is feasible through established organic synthesis methods involving cyclization of aryl hydrazines with ketoacid esters followed by esterification.
- Microwave-assisted cyclization improves efficiency and yield.
- Esterification to tert-butyl esters is commonly achieved with tert-butanol under acidic conditions or via tert-butyl chloroformate.
- Purification and characterization protocols ensure high purity suitable for medicinal chemistry research.
This detailed synthesis overview provides a foundation for researchers aiming to prepare this compound with reliable yields and purity, enabling further exploration of its biological activities and applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ester moiety, converting it into the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products:
Oxidation: Formation of (5-Methoxy-1H-indazol-3-yl)-acetic acid.
Reduction: Formation of (5-Methoxy-1H-indazol-3-yl)-ethanol.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
(5-Methoxy-1H-indazol-3-yl)-acetic acid tert-butyl ester is an indazole derivative with a methoxy group and a tert-butyl ester functional group that is of interest in medicinal chemistry due to its potential biological activities and applications in various fields, including pharmaceuticals. Interaction studies, such as molecular docking and high-throughput screening, can provide insights into its binding affinity to receptors or enzymes involved in disease pathways. These studies help elucidate the mechanism of action and guide further modifications for enhanced efficacy.
Potential Applications
This compound has potential anti-inflammatory effects. Several synthetic routes can be employed to synthesize this compound, and these methods may vary based on the desired purity and yield of the final product.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Methoxy group, tert-butyl ester | Potential anti-inflammatory effects |
| Indazole-3-carboxylic acid | Carboxylic acid functional group | Anticancer properties |
| 5-Methylindazole | Methyl substitution at position 5 | Antimicrobial activity |
| Indazole derivatives with halogen substitutions | Halogen substituents on indazole ring | Varies widely; often enhanced potency |
Mechanism of Action
The mechanism of action of (5-Methoxy-1H-indazol-3-yl)-acetic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the indazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Characteristics:
- CAS Numbers : Discrepancies exist across sources. It is listed under CAS 1347231-15-5 (95% purity) and 1965309-96-9 (97% purity), with molecular weights of 173.22 and 262.31 , respectively. These inconsistencies may reflect data entry errors, salt forms, or distinct batches.
- Purity : Ranges from 95% to 97%.
- Availability : Discontinued across all suppliers, limiting current accessibility.
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below compares (5-Methoxy-1H-indazol-3-yl)-acetic acid tert-butyl ester with analogous tert-butyl esters and heterocyclic derivatives:
Purity and Availability Trends
- The target compound’s discontinued status contrasts with the commercial availability of simpler tert-butyl esters (e.g., indole or thiazolidinone derivatives), which remain accessible due to broader synthetic utility.
Research Implications and Limitations
- Structural Discrepancies : The conflicting CAS and molecular weight data for the target compound highlight the need for verification via analytical techniques (e.g., NMR, HRMS) before experimental use.
- Functional Group Impact: The methoxy group at C5 in the indazole core may enhance solubility compared to non-substituted analogues, though this remains untested in published studies.
- Synthetic Challenges : Discontinuation of the target compound necessitates alternative routes, such as in situ esterification of (5-Methoxy-1H-indazol-3-yl)-acetic acid.
Biological Activity
(5-Methoxy-1H-indazol-3-yl)-acetic acid tert-butyl ester is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound belongs to the indazole class, characterized by a bicyclic structure containing a five-membered ring fused to a six-membered ring. The presence of the methoxy group at the 5-position and the tert-butyl ester moiety contributes to its unique chemical properties, which are essential for its biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties.
Key Findings:
- Inhibition of Cancer Cell Proliferation: In vitro studies demonstrated that this compound effectively inhibits the growth of various cancer cell lines, including those associated with lung and breast cancers. The IC50 values ranged from 4.8 to 20 µM, indicating potent activity against these malignancies .
- Mechanism of Action: The compound appears to induce apoptosis in cancer cells by modulating key signaling pathways. Notably, it inhibits the STAT3 signaling pathway, which is often overactive in cancer cells. This inhibition leads to decreased expression of anti-apoptotic proteins (e.g., Bcl-2) and increased expression of pro-apoptotic proteins (e.g., p53) .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 4.8 | Inhibition of STAT3 signaling |
| MCF-7 (Breast) | 10 | Induction of apoptosis |
| SNU16 (Gastric) | 20 | Modulation of cell cycle progression |
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent.
Key Findings:
- Cytokine Inhibition: Studies have revealed that this compound can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in treated cells. This suggests its potential role in managing inflammatory conditions .
- Cell Viability Impact: The compound was shown to alter cell viability in inflammatory models, indicating that it may help mitigate inflammation-related cell damage.
Table 2: Anti-inflammatory Activity Summary
| Cytokine | Reduction (%) | Concentration (µg/mL) |
|---|---|---|
| IL-6 | 89 | 10 |
| TNF-α | 78 | 10 |
Case Studies and Research Findings
Several studies have explored the biological activity of indazole derivatives, including this compound:
- Study on Lung Cancer Cells: A study demonstrated that treatment with this compound significantly reduced tumor growth in vivo models, correlating with decreased STAT3 activation. This suggests a potential therapeutic application in lung cancer treatment .
- Indole Alkaloids Review: A comprehensive review highlighted various indole alkaloids with anticancer activity, emphasizing the importance of structural modifications for enhancing efficacy. The findings support further exploration into derivatives like this compound as promising candidates for drug development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (5-Methoxy-1H-indazol-3-yl)-acetic acid tert-butyl ester, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer :
- Esterification : React the carboxylic acid precursor with tert-butyl alcohol under acidic catalysis (e.g., H₂SO₄), optimizing stoichiometry and temperature (60–80°C) to minimize side reactions .
- N-Alkylation : Use tert-butyl chloroacetate with the indazole core under anhydrous conditions. Subsequent ester cleavage with TiCl₄ in non-aqueous media can enhance purity .
- Palladium-catalyzed coupling : For functionalization, employ Pd(OAc)₂ with phosphine ligands (e.g., tri-o-tolylphosphine) in acetonitrile at 90°C, optimizing ligand-to-metal ratios to suppress byproducts .
Q. What analytical techniques are critical for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : Confirm regiochemistry of the indazole ring and tert-butyl ester group via ¹H/¹³C NMR (e.g., tert-butyl protons at δ ~1.4 ppm) .
- HPLC-MS : Monitor purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm and ESI-MS for molecular ion verification .
- X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives, though crystallization may require co-solvents .
Q. What safety precautions are necessary when handling this compound, given limited toxicity data?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure. No inhalation toxicity data exists, but assume volatility requires respiratory protection .
- Waste disposal : Treat as hazardous organic waste due to structural similarity to indazole derivatives with unknown ecotoxicity .
Advanced Research Questions
Q. How does the tert-butyl ester group influence the compound’s stability under varying pH or temperature conditions, and what degradation products are observed?
- Methodological Answer :
- Acidic conditions : Hydrolysis to the carboxylic acid occurs at pH <3 (e.g., HCl/THF, 50°C). Monitor via TLC (Rf shift) and quantify by ¹H NMR .
- Thermal stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C). Degradation may release isobutylene, detected by GC-MS .
- Light sensitivity : Store in amber vials under N₂; UV-Vis spectroscopy tracks photooxidation products (e.g., quinone derivatives) .
Q. What catalytic systems are effective in coupling reactions involving this compound, and how do ligand choices impact reaction efficiency?
- Methodological Answer :
- Buchwald-Hartwig amination : Use Pd₂(dba)₃/Xantphos with Cs₂CO₃ in toluene (100°C) for C–N bond formation. Bulky ligands improve selectivity for sterically hindered indazoles .
- Suzuki-Miyaura coupling : Optimize Pd(PPh₃)₄/K₃PO₄ in dioxane/water (3:1). Electron-deficient aryl boronic acids require higher temperatures (80–100°C) .
- Ligand effects : Bidentate ligands (e.g., dppf) reduce Pd black formation but may lower turnover frequency compared to monodentate analogs .
Q. How can computational methods predict the reactivity or interaction of this compound in enzymatic assays or drug discovery?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with kinase targets (e.g., JAK2). The tert-butyl ester’s hydrophobicity may enhance binding pocket occupancy .
- DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for functionalization .
- MD simulations : Simulate solvation dynamics in DMSO/water mixtures to assess aggregation propensity, critical for in vitro assay design .
Q. What strategies mitigate racemization during esterification or deprotection steps in the synthesis of this compound?
- Methodological Answer :
- Low-temperature deprotection : Cleave tert-butyl esters with TFA at 0°C to suppress β-elimination pathways .
- Chiral auxiliaries : Introduce (R)- or (S)-BINOL during esterification to stabilize transition states and retain enantiopurity (>99% ee) .
- Kinetic resolution : Use lipases (e.g., CAL-B) in biphasic systems to selectively hydrolyze undesired enantiomers .
Data Contradictions and Research Gaps
- Ecotoxicity : No data exists on bioaccumulation or soil mobility (persistence unknown) . Recommend OECD 301D shake-flask tests for biodegradability.
- Enzymatic interactions : Conflicting docking results (e.g., COX-2 vs. CYP3A4 selectivity) suggest need for in vitro validation via fluorescence polarization assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
